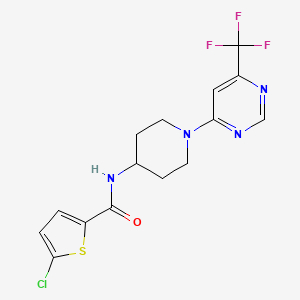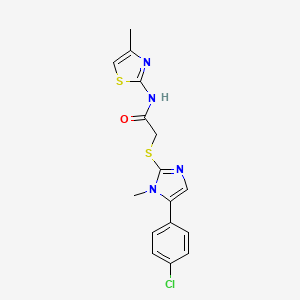![molecular formula C23H29N5OS B2869452 2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide CAS No. 896313-43-2](/img/structure/B2869452.png)
2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide is an organic compound known for its unique structure combining triazole and pyrrole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of 2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide involves multiple steps, including the formation of the triazole and pyrrole rings followed by coupling with the acetamide moiety. Common methods include cyclization reactions and the use of specific catalysts to facilitate the formation of the desired molecular structure. Industrial Production Methods : On an industrial scale, the synthesis requires stringent control of reaction parameters to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed for quality control.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes: : This compound can undergo a variety of chemical reactions, including:
Oxidation: : Leading to the formation of sulfoxides or sulfones.
Reduction: : Reducing the triazole or pyrrole rings to less complex structures.
Substitution: : Reactions involving the replacement of functional groups on the triazole or pyrrole rings.
Common Reagents and Conditions: : These reactions typically involve reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various acids and bases to facilitate substitution.
Major Products Formed: : The primary products of these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with potentially varied biological activities.
Aplicaciones Científicas De Investigación
2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide has several applications:
Chemistry: : Used as a starting material for the synthesis of other complex molecules.
Biology: : Studied for its interactions with biological macromolecules, particularly proteins and enzymes.
Medicine: : Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: : Potential use in the development of novel materials due to its unique chemical properties.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets, including enzymes and receptors. It influences biological pathways by binding to these targets, altering their activity, and thus modulating various biochemical processes. The exact mechanism of action is a subject of ongoing research, with studies focusing on its impact on cellular signaling pathways and gene expression.
Comparación Con Compuestos Similares
2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide can be compared to other compounds with similar structures, such as:
1H-Pyrazole derivatives: : Known for their bioactivity and therapeutic potential.
Triazole-based compounds: : Widely studied for their antifungal and antimicrobial properties.
What sets this compound apart is its specific structural combination and the resultant unique pharmacological profile, making it a subject of interest for various scientific disciplines.
That's the gist! Would you say you’re more interested in the chemistry side of things, or the biology and medicine applications?
Propiedades
IUPAC Name |
2-[(5-cyclohexyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-phenyl-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5OS/c1-18(2)27(20-13-7-4-8-14-20)21(29)17-30-23-25-24-22(19-11-5-3-6-12-19)28(23)26-15-9-10-16-26/h4,7-10,13-16,18-19H,3,5-6,11-12,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXUMXTWJMWEFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CSC2=NN=C(N2N3C=CC=C3)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(diphenylmethyl)-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2869370.png)

![N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}butanamide](/img/structure/B2869372.png)
![5-(3-chloro-4-methylphenyl)-1-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2869374.png)
![2-[(1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2869377.png)
![1-(4-fluorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}cyclopropane-1-carboxamide](/img/structure/B2869379.png)
![N-(2-fluorophenyl)-N'-[2-methoxy-5-(trifluoromethyl)phenyl]urea](/img/structure/B2869381.png)

![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2869386.png)
![2-(Methoxymethyl)-N-[(E)-2-phenylethenyl]sulfonyl-1,3-thiazole-4-carboxamide](/img/structure/B2869388.png)


![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((6-chloro-2-methylphenyl)amino)formamide](/img/structure/B2869391.png)
![(2-Tert-butyl-4-methyl-6-methylsulfanylpyrimidin-5-yl)-(7,7-dimethyl-2,6-dioxa-9-azaspiro[4.5]decan-9-yl)methanone](/img/structure/B2869392.png)
